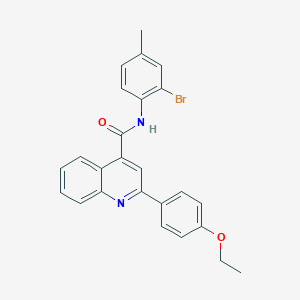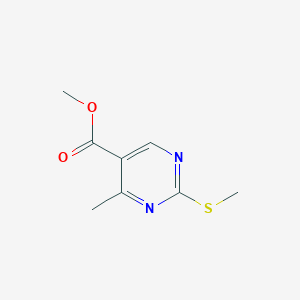
N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide, also known as BMQ, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BMQ belongs to the class of quinoline-based compounds, which have been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has also been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has been found to have anti-microbial activity against several bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has several advantages for lab experiments, including its high purity and stability, which make it an ideal compound for further research. However, N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide, including its potential applications in the development of new drugs for cancer, inflammation, and microbial infections. Further studies are needed to fully understand the mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide and its potential side effects. Additionally, the optimization of the synthesis of N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide and the development of new derivatives may lead to the discovery of more potent and selective compounds.
Méthodes De Synthèse
The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide involves the reaction of 2-bromo-4-methylphenylamine with 4-ethoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then subjected to cyclization with 2-aminobenzoic acid in the presence of polyphosphoric acid to yield N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide. The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has been optimized to achieve high yields and purity, making it an attractive compound for further research.
Applications De Recherche Scientifique
N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. Several studies have reported the anti-cancer activity of N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide has also been found to possess anti-inflammatory and anti-microbial properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
6389-95-3 |
|---|---|
Nom du produit |
N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide |
Formule moléculaire |
C25H21BrN2O2 |
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
N-(2-bromo-4-methylphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21BrN2O2/c1-3-30-18-11-9-17(10-12-18)24-15-20(19-6-4-5-7-22(19)27-24)25(29)28-23-13-8-16(2)14-21(23)26/h4-15H,3H2,1-2H3,(H,28,29) |
Clé InChI |
BIQPNIRQRVQJPZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)C)Br |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)











